molecular formula C10H12ClN5O3 B12408778 (2R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B12408778
M. Wt: 285.69 g/mol
InChI Key: LEDIVMUMDVEFRG-YSLANXFLSA-N
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Description

(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have significant biological activity and are used in various therapeutic applications, including antiviral and anticancer treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable sugar moiety and a purine base.

    Glycosylation Reaction: The sugar moiety is glycosylated with the purine base under acidic or basic conditions to form the nucleoside analog.

    Amination: The amino group at the 2-position is introduced through amination reactions using ammonia or amine derivatives.

Industrial Production Methods

Industrial production of nucleoside analogs often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the sugar moiety can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the purine ring or the sugar moiety.

    Substitution: Halogen atoms like chlorine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Ammonia, amine derivatives, thiols.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Modified purine rings, reduced sugar moieties.

    Substitution Products: Amino derivatives, thiol derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Modified Nucleosides: Used as intermediates in the synthesis of other nucleoside analogs.

    Study of Reaction Mechanisms: Helps in understanding the reactivity and stability of nucleoside analogs.

Biology

    Antiviral Agents: Inhibits viral replication by incorporating into viral DNA or RNA.

    Anticancer Agents: Interferes with DNA synthesis in rapidly dividing cancer cells.

Medicine

    Therapeutic Applications: Used in the treatment of viral infections like HIV and hepatitis, and certain types of cancer.

    Diagnostic Tools: Used in molecular imaging and diagnostic assays.

Industry

    Pharmaceutical Manufacturing: Key component in the production of antiviral and anticancer drugs.

    Biotechnology: Used in the development of gene therapy and genetic engineering techniques.

Mechanism of Action

The mechanism of action of (2R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can:

    Inhibit DNA/RNA Polymerase: Prevents the elongation of nucleic acid chains.

    Cause Chain Termination: Leads to premature termination of DNA or RNA synthesis.

    Induce Mutations: Causes errors in the genetic code, leading to dysfunctional proteins.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: An antiviral nucleoside analog used to treat herpes infections.

    Zidovudine: An antiretroviral drug used in the treatment of HIV.

    Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.

Uniqueness

    Chlorine Substitution: The presence of a chlorine atom at the 6-position of the purine ring distinguishes it from other nucleoside analogs.

    Specific Biological Activity: Exhibits unique antiviral and anticancer properties due to its specific structure and mechanism of action.

Properties

Molecular Formula

C10H12ClN5O3

Molecular Weight

285.69 g/mol

IUPAC Name

(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H12ClN5O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4?,5-,6-/m1/s1

InChI Key

LEDIVMUMDVEFRG-YSLANXFLSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(N=C3Cl)N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O

Origin of Product

United States

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